molecular formula C10H9ClN2 B1586481 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 667400-41-1

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B1586481
M. Wt: 192.64 g/mol
InChI Key: GIPOXCHFUQCEPZ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding phenol with other reagents . For example, 4-Chlorophenol can be a precursor to other compounds upon reaction with phthalic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups. For instance, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 4-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .

Scientific Research Applications

Summary of the Application

This research involves the synthesis of dichloride and dihydroxyl-terminated polysulfone telechelics from bis (4-chlorophenyl) sulfone with bisphenol A, 4,4′-dihydroxydiphenyl ether and 4,4′-dihydroxybiphenyl . These polymers have excellent mechanical, chemical, and thermal properties and are used in various industrial applications .

Methods of Application or Experimental Procedures

The glass transition temperatures and thermal stabilities of the synthesized telechelics were evaluated as a function of molecular weights and the nature of the end groups .

Results or Outcomes

It was observed that the glass transition temperatures of lower molecular weighted dihydroxyl telechelics are higher, due to the capabilities of forming hydrogen bonds, than the corresponding dichloride telechelics . Dichloride telechelics manifest higher thermal stabilities than dihydroxyl-terminated oligomers .

2. Design, Synthesis, and Anti-allergic Activities of Novel Piperazine Derivatives

Summary of the Application

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .

Methods of Application or Experimental Procedures

The derivatives were tested for their in vivo anti-allergic activities .

Results or Outcomes

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

3. Preparation and Reaction of 4-Chlorophenol

Summary of the Application

4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . It was once produced on a large scale as a precursor to hydroquinone .

Methods of Application or Experimental Procedures

The preparation involves the chlorination of phenol in polar solvents .

Results or Outcomes

The reaction yields 4-Chlorophenol, which was once produced on a large scale as a precursor to hydroquinone .

4. Applications of 4-Chlorophenyl Azide

Summary of the Application

4-Chlorophenyl azide is an organic aryl azide compound with the chemical formula C6H4ClN3 . Due to the substituent effects on 4-chlorophenyl azide, acylation and alkylation would yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .

Methods of Application or Experimental Procedures

The application involves the acylation and alkylation of 4-chlorophenyl azide .

Results or Outcomes

The acylation and alkylation of 4-chlorophenyl azide yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .

5. Preparation and Reaction of 4-Chlorophenol

Summary of the Application

4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative . It was once produced on a large scale as a precursor to hydroquinone .

Methods of Application or Experimental Procedures

The preparation involves the chlorination of phenol in polar solvents .

Results or Outcomes

The reaction yields 4-Chlorophenol, which was once produced on a large scale as a precursor to hydroquinone .

6. Applications of 4-Chlorophenyl Azide

Summary of the Application

Due to the substituent effects on 4-chlorophenyl azide, acylation and alkylation would yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring . Another application of 4-chlorophenyl azide is through the use of fungicides on plant pathogens .

Methods of Application or Experimental Procedures

The application involves the acylation and alkylation of 4-chlorophenyl azide .

Results or Outcomes

The acylation and alkylation of 4-chlorophenyl azide yield a major product that is newly substituted in the 3- and 5-positions on the aromatic ring .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities, as well as the development of new synthesis methods and the investigation of their potential applications .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOXCHFUQCEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384457
Record name 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

CAS RN

667400-41-1
Record name 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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